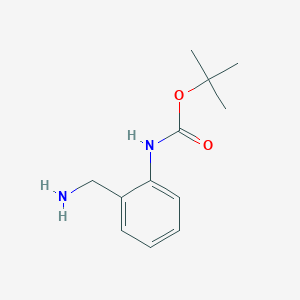

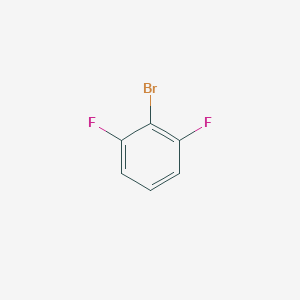

![molecular formula C6H4N2S2 B153560 Thiazolo[4,5-c]pyridine-2-thiol CAS No. 65128-66-7](/img/structure/B153560.png)

Thiazolo[4,5-c]pyridine-2-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiazolo[4,5-c]pyridine-2-thiol is a heterocyclic compound that is part of a broader class of thiazolo[4,5-b]pyridine derivatives. These compounds are known for their diverse biological activities and have been the subject of various synthetic strategies due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of thiazolo[4,5-c]pyridine-2-thiol and related compounds often involves multi-component reactions that allow for the formation of C-N, C-O, and C-S bonds. For example, a one-pot regiospecific synthesis of imidazo[1,2-a]pyridines, which are structurally related to thiazolo[4,5-c]pyridine-2-thiol, has been developed as a metal-free approach for constructing these bonds from ynals, pyridin-2-amines, and thiols or alcohols . Additionally, novel tricyclic heteroaromatics such as thiazolo[5,4-b]thieno[3,2-e]pyridine derivatives have been synthesized through a one-pot reaction involving a novel rearrangement of seven-membered 1,4-diazepine-2-thiones to six-membered 3-aminopyridine-2-thiols .

Molecular Structure Analysis

The molecular structure of thiazolo[4,5-c]pyridine-2-thiol derivatives has been elucidated using various spectroscopic methods and sometimes confirmed by single-crystal X-ray diffraction analysis. These analyses are crucial for establishing the identity and purity of the synthesized compounds, which is a prerequisite for further biological testing .

Chemical Reactions Analysis

Thiazolo[4,5-c]pyridine-2-thiol and its derivatives participate in various chemical reactions that are essential for their biological activity. For instance, the synthesis of 2,7-diamino-thiazolo[4,5-d]pyrimidine analogues as EGFR tyrosine kinase inhibitors involves the formation of thiazolopyrimidine compounds, which are reported to have potent EGFR inhibitory activities . Similarly, thiazolo[5,4-d]pyrimidines have been synthesized using a recyclable KF/alumina catalyst and tested for antiproliferative activity, demonstrating the importance of chemical modifications in enhancing biological effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[4,5-c]pyridine-2-thiol derivatives are closely related to their biological activities. For example, the green chemoselective synthesis of thiazolo[3,2-a]pyridine derivatives has been achieved, and these compounds have shown potent capacities for scavenging free radicals, indicating their antioxidant activity . Additionally, the anti-inflammatory and antioxidant activities of novel 3H-thiazolo[4,5-b]pyridines have been evaluated, showing that structural modifications at specific positions can significantly influence their biological properties .

科学的研究の応用

Synthesis of Novel Heteroaromatics

Thiazolo[4,5-c]pyridine-2-thiol derivatives are instrumental in the synthesis of novel heteroaromatic compounds. A study by Huang et al. (2014) discusses the creation of tricyclic heteroaromatics, specifically Thiazolo[5,4-b]thieno[3,2-e]pyridine derivatives, through a one-pot reaction. This process is significant for its efficiency and the novel rearrangement reaction it introduces (Huang et al., 2014).

Anticancer Activity

Another research area for Thiazolo[4,5-c]pyridine-2-thiol derivatives is in anticancer applications. Lozynskyi et al. (2018) synthesized a series of these derivatives and evaluated their anticancer activity. Their study revealed moderate inhibitory activity against tested cell lines, showcasing the potential of these compounds in cancer treatment (Lozynskyi et al., 2018).

Anti-inflammatory and Antioxidant Activities

These derivatives also show promise in anti-inflammatory and antioxidant research. Chaban et al. (2019) investigated the anti-inflammatory action and antioxidant activity of novel Thiazolo[4,5-b]pyridine-2-one derivatives. Their research indicates potential therapeutic applications in treating inflammation and oxidative stress-related disorders (Chaban et al., 2019).

Antimicrobial Effect

Thiazolo[4,5-c]pyridine-2-thiol derivatives have been studied for their antimicrobial properties as well. Hussein et al. (2014) synthesized novel thiazole and Thiazolo[3,2-a]pyridine derivatives to evaluate their antimicrobial effect. This research contributes to the development of new antimicrobial agents (Hussein et al., 2014).

Safety And Hazards

特性

IUPAC Name |

3H-[1,3]thiazolo[4,5-c]pyridine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S2/c9-6-8-4-3-7-2-1-5(4)10-6/h1-3H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMAXWYCUREYBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1SC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570236 |

Source

|

| Record name | [1,3]Thiazolo[4,5-c]pyridine-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiazolo[4,5-c]pyridine-2-thiol | |

CAS RN |

65128-66-7 |

Source

|

| Record name | [1,3]Thiazolo[4,5-c]pyridine-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

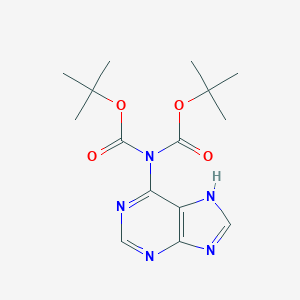

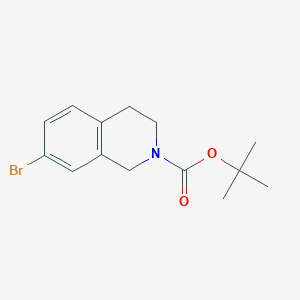

![tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153487.png)

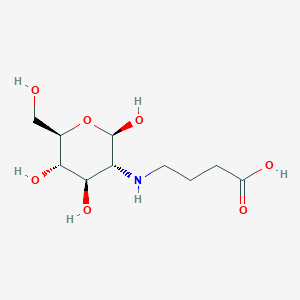

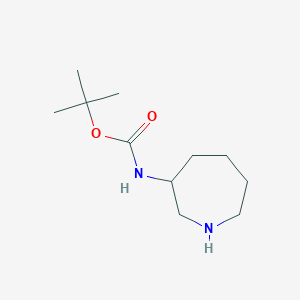

![tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B153499.png)

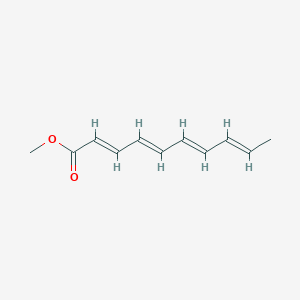

![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)

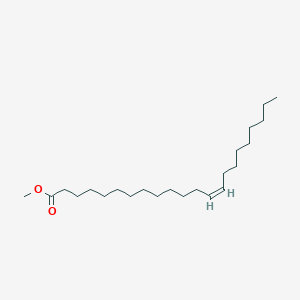

![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)